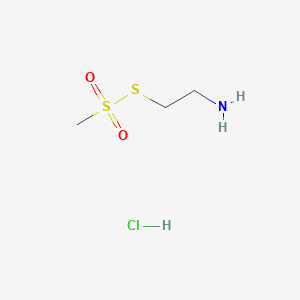

MTSEA-Chloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H10ClNO2S2 |

|---|---|

Molecular Weight |

191.7 g/mol |

IUPAC Name |

2-methylsulfonylsulfanylethanamine;hydrochloride |

InChI |

InChI=1S/C3H9NO2S2.ClH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H |

InChI Key |

YTDDUJNXUXWWDV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)SCCN.Cl |

Origin of Product |

United States |

Ii. Reaction Mechanisms and Principles of Cysteine Bioconjugation

Thiol-Disulfide Exchange Reaction Pathway with Cysteine Residues

The reaction between 2-aminoethyl methanethiosulfonate (B1239399) (MTSEA-Chloride) and cysteine residues is a cornerstone of protein chemistry, enabling the specific modification and labeling of proteins. This process proceeds via a thiol-disulfide exchange mechanism, characterized by its high specificity and the formation of a stable covalent bond.

The methanethiosulfonate (MTS) functional group, the reactive core of MTSEA-Chloride, exhibits a high degree of specificity for the sulfhydryl (thiol) group (-SH) of cysteine residues. fishersci.co.ukkorambiotech.comthermofisher.com This specificity allows for the precise, rapid, and quantitative labeling of proteins, particularly at native or engineered cysteine sites. fishersci.co.ukthermofisher.com The reaction is favored under mild conditions, making MTS reagents advantageous over other traditional reagents like iodoacetates and maleimides. ttuhsc.eduinterchim.fr This high selectivity is crucial for minimizing off-target modifications, ensuring that the intended cysteine residue is the primary site of reaction. The reaction's specificity is further highlighted by its use in techniques like site-directed spin labeling for electron paramagnetic resonance (EPR) studies and channel permeability assays in receptors.

The reaction is most efficient when the cysteine's sulfhydryl group is in its deprotonated thiolate form (S-), which is a more potent nucleophile. mdpi.com The local protein environment can influence the pKa of the cysteine thiol, thereby affecting its reactivity. mdpi.com

This covalent modification introduces a 2-aminoethyl group at the cysteine site, which can alter the local properties of the protein, such as charge and size, providing a powerful tool for structure-function studies. psu.edurupress.org For instance, the modification of an introduced cysteine in a nonfunctional channel protein with MTSEA was able to recover its function by converting the cysteine side chain into a structure that mimics a lysine (B10760008) residue. psu.edurupress.org

Kinetic Parameters Governing Reaction Rates with Protein Thiols

The rate of reaction between MTSEA-Chloride and protein thiols is governed by several factors, including the intrinsic reactivity of the MTS reagent and the accessibility of the target cysteine residue. The intrinsic reactivity of MTS reagents with small thiol compounds is remarkably high, with second-order rate constants on the order of 10^5 M⁻¹s⁻¹. ttuhsc.eduinterchim.fr However, the apparent reaction rate in the context of a protein can vary significantly.

Slower reaction rates may indicate that the target cysteine is not fully exposed on the protein surface but is instead partially buried within a crevice or a channel pore. ttuhsc.edu The conformational state of the protein can also influence the modification rate, a phenomenon that has been exploited to study the gating motions of ion channels. ttuhsc.edu For example, experiments with the ClC-0 chloride channel showed that the time constants for current induction by MTSEA ranged from approximately 20 to 200 seconds with concentrations of 1–10 μM. rupress.org

The table below summarizes key kinetic parameters and observations related to MTSEA reactions.

| Parameter | Value/Observation | Context | Source(s) |

| Intrinsic Reactivity (k) | ~10⁵ M⁻¹s⁻¹ | Reaction with small thiols | ttuhsc.eduinterchim.fr |

| Typical Application Concentration | 1-10 µM | To achieve complete modification in seconds | interchim.frrupress.org |

| Typical Application Time | 1-5 minutes | General protocol for MTS reagents | ttuhsc.eduinterchim.fr |

| Observed Reaction Time Constant | ~20–200 s | Current induction in K165C ClC-0 channel with 1–10 µM MTSEA | rupress.org |

| Relative Reactivity | MTSET is 2.5x more reactive than MTSEA | Reaction with small sulfhydryl compounds | ttuhsc.eduinterchim.fr |

| Influencing Factors | Cysteine accessibility, protein conformation | Slower rates for buried residues | ttuhsc.edu |

Assuming the reaction follows second-order kinetics, the rate of modification can be used to infer the accessibility of the substituted cysteine residue. nih.gov

Principles of Reaction Reversibility and Irreversibility in Experimental Design

A key feature of the thiol-disulfide exchange reaction mediated by MTSEA-Chloride is its reversibility. ttuhsc.eduinterchim.fr The disulfide bond formed between the cysteine residue and the 2-aminoethyl group can be cleaved by the addition of reducing agents. fishersci.co.uk Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol. fishersci.co.ukttuhsc.eduinterchim.fr

This reversibility is a significant advantage in experimental design. It allows for the temporary modification of a protein to study its function, followed by the restoration of the protein to its original state. For example, in studies of ion channels, a functional effect induced by MTSEA modification can be reversed by applying DTT, confirming that the observed effect was indeed due to the specific sulfhydryl modification. psu.edu While the reaction is reversible with reducing agents, in their absence, the formed disulfide adduct is stable.

In contrast, other cysteine-modifying reagents, such as those with chloroacetamide or acrylamide (B121943) warheads, often form irreversible covalent bonds. mdpi.comrsc.org The choice between a reversible (like MTSEA) or an irreversible modifier depends on the specific goals of the experiment. Reversible modification is ideal for studying dynamic processes or for applications where the recovery of the native protein is desired. Irreversible modification is often employed when the goal is to permanently inhibit a protein's function or to create a stable, long-lasting label for detection or purification.

Iii. Methodological Paradigms and Advanced Applications in Protein Structural and Functional Elucidation

Substituted Cysteine Accessibility Methodologies (SCAM)

SCAM provides a robust approach to identify residues that line channels, transporters, or binding-site crevices within membrane-spanning segments. nih.gov The core principle of SCAM involves the introduction of a cysteine residue at a position of interest within a protein that ideally lacks other reactive, naturally occurring cysteines. researchgate.net The subsequent application of a membrane-impermeant or -permeant sulfhydryl-reactive reagent, such as MTSEA-Chloride, allows for the determination of the accessibility of the engineered cysteine. interchim.fr If the cysteine is accessible to the aqueous environment where the reagent is present, a covalent modification will occur, leading to a measurable change in the protein's function, which can be assessed through techniques like patch-clamp electrophysiology for ion channels or substrate transport assays for transporters. interchim.frnih.gov

The successful application of SCAM is critically dependent on the rational design of cysteine substitution mutagenesis constructs. This process begins with the creation of a "cysteine-less" version of the target protein, where all or most of the native, non-essential cysteine residues are mutated to a non-reactive amino acid like serine or alanine. researchgate.net This foundational step is crucial to ensure that the subsequent reactions with sulfhydryl-specific reagents are localized to the single, strategically introduced cysteine residue.

The quantitative assessment of the solvent accessibility of the introduced cysteine residues is achieved by measuring the rate of reaction with methanethiosulfonate (B1239399) (MTS) reagents. semanticscholar.org MTSEA-Chloride is a positively charged, membrane-impermeant reagent that reacts specifically with the sulfhydryl group of cysteine to form a disulfide bond. nih.gov The rate of this reaction is directly proportional to the accessibility of the cysteine residue to the aqueous solution containing the MTSEA-Chloride.

By monitoring a functional parameter of the protein over time in the presence of a known concentration of MTSEA-Chloride, a second-order rate constant for the modification can be calculated. This rate constant provides a quantitative measure of the solvent accessibility of that specific residue. Rapid modification rates suggest that the cysteine is highly accessible, likely pointing towards the lumen of a channel or a binding pocket. ttuhsc.edu Conversely, slow or non-existent reaction rates imply that the residue is buried within the protein structure or in a lipid-facing environment, shielded from the aqueous reagent. ttuhsc.edu Comparing the reaction rates of a series of cysteine mutants across a protein domain allows for the mapping of solvent-accessible surfaces.

A significant application of SCAM with MTSEA-Chloride is the topographical mapping of membrane protein domains. nih.gov This technique has been instrumental in elucidating the three-dimensional architecture of complex membrane proteins in their native environment, which can be challenging to determine using high-resolution structural methods like X-ray crystallography or cryo-electron microscopy. By systematically introducing cysteines and assessing their accessibility, a detailed map of the protein's surfaces can be generated.

SCAM has been extensively used to delineate the pore architecture of ion channels. By introducing cysteine residues at sequential positions along the transmembrane segments thought to line the ion conduction pathway, researchers can identify which residues are exposed to the aqueous pore. The accessibility of these residues can be tested in different functional states of the channel (e.g., open, closed, or inactivated), providing insights into the conformational changes that underlie channel gating. researchgate.net

For example, in the study of ClC-0 chloride channels, SCAM with MTS reagents was employed to probe the structure of the pore. semanticscholar.org By mutating residues in a proposed helical segment to cysteine and then assessing their reactivity with MTS reagents, researchers were able to confirm the helical structure and determine the accessibility of the pore to charged reagents. semanticscholar.org In another study on ClC-0, the modification of an introduced cysteine (K165C) with MTSEA-Chloride was shown to recover the function of a nonfunctional mutant, highlighting the importance of a positive charge at that position for channel gating and permeation. nih.gov

| Mutant | Location | MTSEA-Chloride Accessibility | Inferred Position |

|---|---|---|---|

| S123C | Selectivity Filter | High | Pore-lining |

| K165C | Outer Vestibule | High | Pore-lining |

| Y512C | Transmembrane Helix R | Moderate | Pore-lining, partially accessible |

| F515C | Transmembrane Helix R | Low | Lipid-facing |

| E526C | Inner Vestibule | High | Pore-lining |

Similar to ion channels, the pathways for substrate translocation through membrane transporters can be mapped using SCAM. This approach helps to identify the amino acid residues that form the binding sites for substrates and the conformational changes that occur during the transport cycle. nih.gov By applying MTSEA-Chloride to cysteine mutants, it is possible to determine which residues are accessible from the extracellular or intracellular side of the membrane and whether this accessibility changes in the presence of the substrate or inhibitors.

In studies of the human concentrative nucleoside transporter 3 (hCNT3), SCAM was used to investigate the uridine (B1682114) translocation pathway. nih.gov Cysteine scanning of transmembrane domains 11 and 12 revealed several residues that were accessible to MTS reagents. The inhibition of transport by these reagents, and the protection from inhibition by the presence of uridine, indicated that these residues are likely part of the nucleoside translocation pathway. nih.gov Some mutants were only sensitive to the membrane-permeant MTSEA, suggesting their accessibility from the cytoplasmic side. nih.gov

SCAM is also a valuable tool for mapping the ligand-binding interfaces of receptors, particularly G-protein coupled receptors (GPCRs) and ligand-gated ion channels. nih.gov By introducing cysteines into the putative binding pocket, researchers can identify residues that are in close proximity to the bound ligand. The binding of a ligand can protect accessible cysteines from modification by MTSEA-Chloride, an effect that can be used to map the footprint of the ligand within the binding site.

For instance, in the P2X receptor family, SCAM with MTSEA-Chloride has been used to probe the ATP-binding site. nih.gov The modification of introduced cysteines in specific regions of the receptor by MTSEA-Chloride was shown to irreversibly alter the receptor's response to ATP, indicating that these residues are located in a region that is critical for ligand binding and channel gating. nih.gov The effect of MTSEA-Chloride on different mutants provided insights into the structural rearrangements that occur upon ATP binding. nih.gov

| Mutant | Effect of MTSEA-Chloride on ATP Response | Reversibility | Inferred Role of Residue |

|---|---|---|---|

| Wild-Type | Small increase | Reversible | - |

| T184C | Potentiation | Partially Irreversible | Accessible, involved in gating |

| R290C | Large, sustained increase | Irreversible | Accessible, critical for function |

| K307C | Large, sustained increase | Irreversible | Accessible, critical for function |

Probing Dynamic Conformational Transitions in Proteins

MTSEA-Chloride, as a sulfhydryl-reactive reagent, is instrumental in the substituted cysteine accessibility method (SCAM) to investigate the dynamic conformational transitions of proteins. This technique relies on engineering cysteine residues at specific sites within a protein and then assessing their accessibility to modification by MTSEA-Chloride under different functional states. Changes in the reaction rate of MTSEA-Chloride with the introduced cysteine provide insights into the structural rearrangements that occur during protein function.

The binding of an agonist to its receptor frequently induces significant conformational changes that are pivotal for receptor activation. MTSEA-Chloride can be employed to map these structural rearrangements. For instance, in the GABAA receptor, the accessibility of engineered cysteines in the α1 subunit's GABA binding site to MTSEA-biotin (a derivative of MTSEA) was altered in the presence of the agonist GABA. nih.gov This suggests that agonist binding triggers a structural reorganization of the binding pocket.

Similarly, studies on the NMDA receptor have shown that the modification of an engineered cysteine residue (A7C) by MTSEA is dependent on the presence of an agonist. jneurosci.org The rate of modification was found to correlate with the efficacy of the agonist, indicating that the degree of conformational change in the ligand-binding domain is related to the level of receptor activation. jneurosci.org In the serotonin-gated ion channel (5-HT3a), the application of MTSEA to cysteine-substituted residues in the M2 transmembrane domain resulted in changes in the agonist-induced current, providing evidence for the location of the channel gate and the conformational changes associated with channel opening. jneurosci.org

These studies exemplify how MTSEA-Chloride can be a powerful tool to elucidate the subtle yet critical structural transitions that occur upon agonist binding, providing a more detailed understanding of the initial steps in signal transduction.

Table 1: Application of MTSEA in Analyzing Agonist-Induced Structural Rearrangements

| Receptor/Channel | Labeled Residue/Region | Key Finding | Reference |

|---|---|---|---|

| GABAA Receptor | α1 subunit (Met113-Leu132) | Agonist (GABA) binding alters the accessibility of engineered cysteines to MTSEA-biotin, indicating a structural rearrangement of the binding pocket. | nih.gov |

| NMDA Receptor | A7C in the ligand-binding domain | MTSEA modification is agonist-dependent, with the rate of modification correlating with agonist efficacy, suggesting a link between conformational change and activation. | jneurosci.org |

| 5-HT3a Receptor | M2 transmembrane domain | MTSEA modification of substituted cysteines alters agonist-induced currents, helping to localize the channel gate and understand its opening mechanism. | jneurosci.org |

| β2 Adrenergic Receptor | Cys-125 (TM III) & Cys-285 (TM VI) | Agonist binding induces a conformational change around these residues, detected by fluorescence changes of a cysteine-reactive probe, indicating movement of these transmembrane domains during activation. | embopress.org, nih.gov |

Voltage-gated ion channels undergo conformational changes in response to alterations in the membrane potential, leading to the opening and closing of the ion permeation pathway. MTSEA-Chloride is a valuable probe for mapping the structural elements involved in these voltage-dependent gating mechanisms. By introducing cysteine residues into different regions of a voltage-gated channel and assessing their accessibility to MTSEA-Chloride at various membrane potentials, researchers can identify which regions of the protein move during gating.

For example, in the voltage-gated Na+ channel, the accessibility of cysteine mutants in the domain IV-S6 segment to intracellular and extracellular MTSEA was tested. nih.gov The results indicated that only specific residues (F1579C and V1583C) were accessible, and this accessibility was state-dependent, being influenced by the fast inactivation gate. nih.gov This provides a model of the open channel pore where these residues are exposed. Further studies on the cardiac Na+ channel pore used MTSEA to probe the aqueous exposure of residues in the SS2 segments, revealing that certain residues are located in restricted regions of the pore while others are in more peripheral locations. nih.gov

The use of methanethiosulfonate reagents like MTSET, a larger analog of MTSEA, has also been pivotal in identifying the gate of voltage-gated sodium channels. nih.gov The state-dependent accessibility of introduced cysteines in the pore-lining helices to MTSET revealed that the intracellular gate is formed by four hydrophobic residues at homologous positions in each domain. nih.gov These studies, which rely on the chemical reactivity of reagents like MTSEA-Chloride, have been fundamental in supporting the concept of physical movement of transmembrane segments, such as the S4 helix, as the primary voltage-sensing mechanism. nih.gov

Table 2: MTSEA in the Investigation of Voltage-Dependent Gating

| Channel Type | Investigated Region | Key Finding with MTSEA/MTS Reagents | Reference |

|---|---|---|---|

| Voltage-gated Na+ Channel (NaV1.4) | Domain IV-S6 segment | State-dependent accessibility of F1579C and V1583C to MTSEA, limited by the fast inactivation gate. | nih.gov |

| Cardiac Na+ Channel | SS2 segments of domains III and IV | MTSEA modification revealed differential aqueous exposure of residues, suggesting their specific locations within the pore. | nih.gov |

| Voltage-gated Na+ Channel | Lower S6 of DI–DIV | State-dependent accessibility of introduced cysteines to MTSET identified a gate composed of four hydrophobic residues. | nih.gov |

| Shaker K+ Channel | S4 segment | Early studies with sulfhydryl-modifying reagents provided evidence for the movement of the S4 segment in response to voltage changes. | nih.gov |

Allosteric modulators bind to a site on a receptor that is distinct from the primary agonist-binding site, inducing conformational changes that can enhance or inhibit the receptor's response to the agonist. MTSEA-Chloride can be utilized to detect these subtle conformational shifts.

In the GABAA receptor, for example, the reaction rates of MTSEA-biotin with certain engineered cysteines were different in the presence of the allosteric modulators pentobarbital (B6593769) and flurazepam compared to the agonist GABA or an antagonist. nih.gov Specifically, residues α1E122C, α1L127C, and α1R131C showed changes in accessibility in response to flurazepam, providing direct structural evidence that benzodiazepine (B76468) modulation involves movement of residues within and near the GABA binding site. nih.gov Further research on the GABAA receptor has shown that the accessibility of a residue within the benzodiazepine binding pocket (γ2A79) to MTSEA-biotin modification is increased during GABA binding and channel gating, demonstrating a structural link between the agonist and allosteric modulator binding sites. researchgate.net

These findings highlight the utility of MTSEA-Chloride in dissecting the complex structural dynamics of allosteric regulation, offering insights into how binding at a distant site can influence the functional state of a protein.

Table 3: Use of MTSEA to Detect Allosteric Modulator-Induced Conformational Shifts

| Receptor | Modulator(s) | Key Finding with MTSEA | Reference |

|---|---|---|---|

| GABAA Receptor | Pentobarbital, Flurazepam | Different reaction rates of MTSEA-biotin with engineered cysteines in the presence of allosteric modulators compared to agonists, indicating distinct structural rearrangements. | nih.gov |

| GABAA Receptor | Flurazepam | Changes in the accessibility of α1E122C, α1L127C, and α1R131C in response to flurazepam, providing evidence of benzodiazepine-induced conformational changes. | nih.gov |

| GABAA Receptor | Benzodiazepines | Increased accessibility of γ2A79C to MTSEA-biotin during GABA binding, indicating a structural coupling between the agonist and allosteric sites. | researchgate.net |

Integration with Electrophysiological Recording Techniques

The combination of MTSEA-Chloride application with electrophysiological recordings provides a powerful approach to directly link structural changes in ion channels to their function. This integrated methodology allows for the real-time observation of how covalent modification of a specific residue affects the channel's electrical properties.

Electrophysiological techniques, such as patch-clamp recording, enable the measurement of ion flow through channels in real-time. When MTSEA-Chloride is applied to a cell expressing a cysteine-mutant channel, any resulting change in the recorded current provides an immediate readout of the functional consequence of modifying that specific residue.

For example, the application of MTSEA to cysteine mutants of the ENaC/degenerin family of sodium channels results in a rapid and irreversible change in current, indicating that the modified residue is accessible and that its modification alters channel function. In studies of the 5-HT3a receptor, the direct activation of certain cysteine mutants by MTSET was observed through continuous current recording. jneurosci.org Similarly, the modification of engineered cysteines in the KCa3.1 channel by MTSEA was monitored by measuring the time course of test currents, allowing for the calculation of modification rates. researchgate.net The effects of MTSEA on whole-cell sodium currents through E765C channels, where the current was reduced, were also monitored in real-time. researchgate.net These experiments demonstrate the ability to measure the functional response to cysteine modification as it happens, providing dynamic information about the role of specific residues in channel function.

By combining the structural information gained from the accessibility of a cysteine to MTSEA-Chloride with the functional data from electrophysiological recordings, a direct correlation between conformational changes and the channel's electrical properties can be established. The rate and state-dependence of MTSEA-Chloride modification can be correlated with changes in parameters such as channel conductance, ion selectivity, and gating kinetics.

For instance, in the voltage-gated Na+ channel, the state-dependent accessibility of certain residues to MTSEA was correlated with the open or inactivated state of the channel, as determined by the voltage protocol used during electrophysiological recording. nih.gov This allows for the inference that the movement of these residues is part of the conformational change that underlies channel gating. In the cardiac Na+ channel, modification of specific cysteine mutants with MTSEA+ was shown to decrease conductance, while modification with the negatively charged MTSES- increased conductance, directly linking the charge at that position to the channel's ability to conduct ions. nih.gov

The modification of claudin-2 cysteine mutants with MTSEA and the subsequent measurement of conductance changes provided insights into the electrostatic effects within the paracellular pore. nih.gov These integrated studies, where the structural probing by MTSEA-Chloride is directly coupled with functional measurements via electrophysiology, are crucial for building detailed models of how ion channels and other proteins work at a molecular level.

Table 4: Correlation of Conformational Changes and Electrophysiological Properties using MTSEA

| Protein | Electrophysiological Parameter Measured | Correlation with MTSEA Modification | Reference |

|---|---|---|---|

| Voltage-gated Na+ Channel | Current block | State-dependent modification by MTSEA correlates with the channel's open and inactivated states. | nih.gov |

| Cardiac Na+ Channel | Conductance, Ion Selectivity | Modification with charged MTS reagents alters conductance, linking the electrostatic environment of specific residues to ion permeation. | nih.gov |

| Claudin-2 | Transepithelial Conductance | MTSEA modification of I66C strongly decreased conductance, revealing the role of this residue in forming the paracellular pore. | nih.gov |

| KCa3.1 Channel | Current amplitude and kinetics | The rate of MTSEA modification of a cysteine in the channel cavity was determined by fitting the time course of the current change. | researchgate.net |

Elucidation of Protein Microenvironments and Local Electrostatic Potentials

The methanethiosulfonate (MTS) family of reagents, including MTSEA-Chloride, provides a powerful toolkit for probing the intricate local environments within proteins. By exploiting the specific reactivity of the MTS group with the sulfhydryl side chain of cysteine residues, researchers can glean detailed information about the structural and electrostatic landscape of specific sites within a protein. This approach, often termed Substituted Cysteine Accessibility Method (SCAM), relies on introducing cysteine mutations at desired locations and then assessing their reactivity with MTS reagents.

The rate at which MTSEA-Chloride modifies a substituted cysteine residue is highly dependent on the accessibility of that residue to the solvent. This principle allows for the detailed mapping of the steric environment within a protein region. A cysteine residue located on the protein surface in an exposed loop will react with MTSEA-Chloride much more rapidly than a cysteine residue buried within a tightly packed protein core or a narrow channel.

By systematically introducing cysteine mutations across a region of interest and measuring the second-order rate constant of modification by MTSEA-Chloride, researchers can infer the local topography. For instance, in studies of transmembrane proteins, a periodic pattern of high and low reaction rates can reveal secondary structures like α-helices, where one face of the helix is exposed to the solvent while the other is buried within the protein or lipid environment. nih.gov The bulkiness of the reagent itself contributes to this sensitivity; the ethylammonium (B1618946) group of MTSEA requires a certain amount of space to approach the target cysteine's sulfhydryl group. Consequently, narrow crevices or pores may restrict access, leading to a significantly reduced or negligible reaction rate. This method has been instrumental in defining the architecture of ion channel pores and transporter translocation pathways. nih.govnih.gov

Some studies utilize derivatives like MTSEA-biotin to assess accessibility. nih.gov After reaction with the cysteine, the attached biotin (B1667282) moiety can be detected, providing a readout of which residues were accessible. The degree of biotinylation can be quantified to provide a measure of steric hindrance at each tested position. nih.gov Substrate binding can also influence accessibility, with protection from MTSEA modification indicating that the cysteine residue is located within or near the binding pocket, thus providing functional insights alongside structural ones. researchgate.net

Table 1: Research Findings on MTSEA-Chloride Reactivity and Steric Hindrance

| Protein Studied | Cysteine Mutant Position(s) | Key Finding |

| Rat Type IIa Na+/Pi cotransporter | Thr-451 to Ser-460 | A periodic pattern of MTSEA accessibility was observed, consistent with an α-helical structure where one face is sterically hindered. nih.gov |

| Proton-Coupled Folate Transporter (PCFT-SLC46A1) | I278C; H281C-L288C | Nine exofacial residues in the 7th transmembrane domain were accessible to MTSEA-biotin, indicating their solvent-exposed nature. nih.gov |

| Human P2X(1) Receptor | C126A, C132A, C149A, etc. | Wild-type receptor showed no labeling with MTSEA-biotin, suggesting all native extracellular cysteines are involved in disulfide bonds and are sterically inaccessible. Mutation of specific cysteines resulted in labeling, confirming the disruption of a disulfide bond. |

| Na+/dicarboxylate cotransporter (NaDC1) | K84C | The substrate succinate (B1194679) protected the K84C mutant from modification by an MTS reagent, suggesting the residue's location within the binding site creates steric hindrance for the reagent upon substrate binding. researchgate.net |

The positive charge on the ethylammonium group of MTSEA-Chloride makes it a sensitive probe for the local electrostatic potential of a protein. The rate of reaction between MTSEA-Chloride and a target cysteine is not only governed by steric accessibility but is also significantly influenced by the electrostatic environment surrounding the residue.

If a cysteine is located in a region with a net negative electrostatic potential, the positively charged MTSEA-Chloride will be attracted to that site, leading to an increased local concentration of the reagent and, consequently, a faster modification rate. Conversely, if the cysteine resides within a positively charged pocket, the MTSEA-Chloride will be electrostatically repelled, resulting in a slower reaction rate. researchgate.netresearchgate.net This principle is particularly powerful in the study of ion channels and other proteins with charged binding pockets or translocation pathways.

By comparing the reaction rates of MTSEA-Chloride with that of a negatively charged MTS reagent, such as (2-sulfonatoethyl) methanethiosulfonate (MTSES), or a neutral analogue, researchers can dissect the contribution of electrostatics from steric factors. For example, a site that is rapidly modified by MTSES but slowly by MTSEA-Chloride is inferred to have a strong positive electrostatic potential. This approach allows for the mapping of the electrostatic profile along a channel pore or binding site, providing critical insights into the mechanisms of ion selectivity and substrate binding. ttuhsc.edu These electrostatic interactions are fundamental to a vast array of protein functions, including enzyme catalysis, protein-protein interactions, and ligand binding. acs.org

Table 2: Research Findings on MTSEA-Chloride as a Probe for Electrostatic Interactions

| Protein/System Studied | Methodology | Key Finding |

| Voltage-gated K+ Channel | Comparison of charged MTS reagents (MTSET+, MTSES-) | The movement of positively charged S4 voltage-sensor segments alters the local electrostatic potential, which in turn changes the local concentration and reactivity of charged MTS reagents with a cysteine in the pore domain. researchgate.netresearchgate.net |

| General Ion Channels | Substituted Cysteine Accessibility Method (SCAM) | The introduction of a positive charge via MTSEA modification can produce a functional change in the protein (e.g., altering ion flow), which indicates the importance of the electrostatic environment at that specific location. ttuhsc.edu |

| CFTR Chloride Channel | Comparison of charged MTS reagents | Charged MTS reagents are used to probe the electrostatic nature of the pore; however, some reagents like MTSES can act as open-channel blockers independent of cysteine modification, highlighting the need for careful interpretation. nih.gov |

| Ubiquitin | NMR paramagnetic relaxation enhancement with charged probes | While not using MTSEA directly, this study exemplifies the use of oppositely charged probes to map near-surface electrostatic potentials, a principle that underlies the use of charged MTS reagents. nih.gov |

Development and Application of MTSEA-Chloride Derived Probes for Biophysical Spectroscopy

The core reactivity of the methanethiosulfonate group—its ability to specifically and covalently bind to cysteine residues—makes it an ideal chemical handle for attaching biophysical probes to proteins. By synthesizing molecules that combine the MTS functional group with a spectroscopic reporter, such as a fluorophore or a spin label, researchers can create powerful tools to investigate protein dynamics and structure.

Attaching fluorescent probes to specific sites on a protein allows for the real-time monitoring of conformational changes. nih.govresearchgate.net While MTSEA-Chloride itself is not fluorescent, its methanethiosulfonate moiety can be incorporated into fluorescent molecules. These MTS-fluorophore conjugates react with engineered cysteine residues on a protein, tethering the fluorescent reporter to a precise location.

When the protein undergoes a conformational change—for example, upon binding a ligand or in response to a change in voltage—the local environment of the attached fluorophore can be altered. This change in the microenvironment (e.g., polarity, solvent accessibility, proximity to quenching residues) can lead to a measurable change in the fluorophore's properties, such as its fluorescence intensity, emission spectrum, or lifetime. ttuhsc.edu By monitoring these fluorescent signals, scientists can track the dynamics of protein movement, providing insights into the mechanisms of action for enzymes, receptors, and channels. researchgate.net A variety of thiol-reactive fluorescent dyes, operating on similar principles of covalent attachment to cysteines, are used for these purposes. researchgate.net

Table 3: Applications of Cysteine-Reactive Fluorescent Probes for Monitoring Protein Dynamics

| Probe Type/Class | Protein Target | Information Obtained |

| MTS-linked Fluorophores | Ion Channels | Real-time monitoring of conformational changes during channel gating by observing changes in fluorescence. ttuhsc.edu |

| Maleimide-linked Fluorophores | General Proteins | Used for site-specific labeling of engineered cysteines to study protein structure, function, and dynamics through fluorescence spectroscopy. researchgate.net |

| Fluorescent Nanoantennas | Intestinal Alkaline Phosphatase, Protein G | A spectroscopic technique using noncovalent dye-protein interactions to sense and report on multiple distinct conformational states, including transient complexes. nih.govresearchgate.net |

| CysOx Probes | Glutathione (B108866) Peroxidase 3 (Gpx3) | Fluorogenic probes that "turn-on" upon reacting with the sulfenic acid form of cysteine, allowing for the detection of specific oxidative post-translational modifications. nih.govresearchgate.net |

Site-directed spin labeling (SDSL) is a powerful technique that provides structural information, particularly distance measurements, within proteins and protein complexes. The most widely used reagent for this purpose is (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, commonly known as MTSL. nih.gov This molecule is a direct analogue of MTSEA-Chloride, featuring the same cysteine-reactive methanethiosulfonate group but attached to a stable nitroxide radical instead of an ethylammonium group.

The nitroxide radical contains an unpaired electron, making it paramagnetic. When two such spin labels are introduced at specific sites on a protein, the magnetic dipole-dipole interaction between them can be measured using pulsed Electron Paramagnetic Resonance (EPR) spectroscopy techniques, most notably Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR). nih.govrsc.org The strength of this interaction is inversely proportional to the cube of the distance between the two spin labels. Therefore, DEER/PELDOR measurements can provide precise distance distributions in the range of approximately 1.5 to 8 nanometers. rsc.org

This "molecular ruler" capability is invaluable for mapping the global architecture of proteins, detecting ligand-induced conformational changes, and characterizing the structure of protein-protein and protein-nucleic acid complexes in a solution state, which may not be accessible by crystallography. nih.govnih.gov

Table 4: Applications of MTSEA-Chloride Derived Spin Labels in Conformational Analysis

| Spin Label | Protein System | Technique | Key Finding |

| MTSL | General Proteins | Site-Directed Spin Labeling (SDSL) with cw-EPR | Provides information on the local environment, solvent accessibility, and dynamics of the labeled site. researchgate.net |

| MTSL (paired) | Outer Membrane Proteins (OMPs) in E. coli | DEER/PELDOR Spectroscopy | Enabled in-situ distance measurements to observe protein-ligand interactions and conformational dynamics in a native membrane environment. nih.gov |

| MTSL (paired) | General Proteins and Biomolecules | DEER/PELDOR Spectroscopy | Used to measure inter-spin distances between 1.5 and 8 nm, revealing structural information about large-scale conformational changes. rsc.org |

| NOAI (Nitroxide activated by acetylimidazole) | Ubiquitin, Protein G (GB1), Smac | DEER Spectroscopy | A newer thioester-forming spin label that provides a more rigid connection to the protein, resulting in narrower distance distributions for higher precision measurements. elsevierpure.com |

Iv. Critical Considerations and Experimental Design Nuances for Mtsea Chloride Utilization

Impact of Reagent Stability and Hydrolysis Kinetics in Aqueous Environments

A critical factor in the experimental use of MTSEA-Chloride is its stability in aqueous solutions. Methanethiosulfonate (B1239399) (MTS) reagents, including MTSEA-Chloride, are known to undergo hydrolysis in water, a process that can impact their effective concentration and reactivity over time. ttuhsc.edu

The rate of hydrolysis is influenced by several factors, including pH and the presence of nucleophiles. ttuhsc.eduinterchim.fr Generally, MTS reagents are more stable in acidic conditions and their decomposition accelerates as the pH increases. nih.govresearchgate.netrsc.org For instance, studies on the related compound methacholine (B1211447) chloride have shown that solutions are stable at a pH below 6 but decompose rapidly at higher pH values. nih.gov While solutions of MTSEA-Chloride in distilled water can be stable for hours at 4°C, they decompose much more quickly in buffer solutions. ttuhsc.eduinterchim.fr Therefore, for maximum efficacy, it is recommended that solutions be prepared immediately before use. ttuhsc.eduinterchim.fr

The hydrolysis of MTSEA-Chloride results in the formation of byproducts that are generally considered non-reactive with sulfhydryl groups. ttuhsc.edu However, the depletion of the active reagent can lead to an underestimation of cysteine accessibility if not properly accounted for. The kinetics of hydrolysis can be influenced by the specific buffer composition and temperature of the experimental system. nih.govnih.govnih.govresearchgate.netresearchgate.net

Table 1: Factors Influencing MTSEA-Chloride Stability in Aqueous Solutions

| Factor | Effect on Stability | Experimental Consideration |

|---|---|---|

| pH | Decreased stability at higher pH | Prepare solutions in buffers with a pH below 7.0 if possible; make fresh solutions for each experiment. nih.govresearchgate.net |

| Temperature | Increased hydrolysis at higher temperatures | Store stock solutions at -20°C and prepare working solutions on ice. ttuhsc.eduinterchim.fr |

| Buffer Composition | Some buffer components can accelerate hydrolysis | Test for compatibility of the chosen buffer system with MTSEA-Chloride. nih.gov |

| Time | Hydrolysis is a time-dependent process | Use freshly prepared solutions for each experiment to ensure a consistent and effective concentration. ttuhsc.eduinterchim.fr |

Differential Membrane Permeability of MTSEA-Chloride and Related Analogs

The ability of MTSEA-Chloride and its analogs to cross the cell membrane is a crucial determinant in the design and interpretation of cysteine accessibility studies, particularly those aimed at mapping the topology of membrane proteins. ttuhsc.eduinterchim.fr

MTSEA-Chloride, being a positively charged molecule, is generally considered to be membrane-impermeant. nih.govresearchgate.net However, studies have shown that it can, under certain conditions, cross the membrane and modify intracellular cysteine residues. ttuhsc.eduinterchim.frnih.gov This contrasts with other MTS reagents like the negatively charged MTSES and the larger, positively charged MTSET, which are more strictly membrane-impermeant. nih.govresearchgate.netresearchgate.net The differential permeability of these reagents is a key tool for probing the sidedness of cysteine accessibility.

| Reagent | Charge | General Membrane Permeability |

| MTSEA-Chloride | Positive | Low, but can cross the membrane under certain conditions ttuhsc.eduinterchim.frnih.gov |

| MTSES | Negative | Impermeant nih.govresearchgate.netresearchgate.net |

| MTSET | Positive | Impermeant nih.govresearchgate.netresearchgate.net |

The primary application of using MTS reagents with differing membrane permeabilities is to determine whether an engineered cysteine residue is exposed to the extracellular or intracellular environment. ttuhsc.eduinterchim.frnih.gov By applying a membrane-impermeant reagent like MTSES or MTSET to the extracellular side, any observed modification can be confidently attributed to an extracellularly accessible cysteine. nih.govresearchgate.net

Conversely, the application of the more permeant MTSEA-Chloride can be used to probe both extracellular and, with caution, intracellular sites. nih.gov If a cysteine is modified by extracellularly applied MTSEA-Chloride but not by MTSES or MTSET, it provides strong evidence for its extracellular location. nih.govphysiology.org However, the potential for MTSEA-Chloride to slowly cross the membrane means that long incubation times can lead to the modification of intracellular cysteines, confounding the interpretation of sidedness. ttuhsc.eduinterchim.fr

The unwanted modification of cysteine residues on the opposite side of the membrane from which the reagent is applied is known as "trans" modification. ttuhsc.eduinterchim.fr This can be a significant issue when using reagents like MTSEA-Chloride that have some degree of membrane permeability. ttuhsc.edu

Several strategies can be employed to minimize or control for trans modification:

Use of Thiol Scavengers: A common and effective method is to include a membrane-impermeant thiol-containing scavenger, such as glutathione (B108866) or cysteine, in the solution on the "trans" side of the membrane. ttuhsc.eduinterchim.fr This scavenger will react with any MTSEA-Chloride that crosses the membrane, preventing it from modifying the target protein.

Minimizing Incubation Time: Reducing the duration of exposure to MTSEA-Chloride can limit the extent of its translocation across the membrane. ttuhsc.eduinterchim.fr

Use of Strictly Impermeant Analogs: Whenever possible, using reagents like MTSES or MTSET for extracellular modification studies can eliminate the issue of trans modification. nih.govresearchgate.net

Discrimination of Covalent Modification from Non-Covalent Ligand-Channel Interactions

While the primary mode of action of MTSEA-Chloride is the covalent modification of cysteine residues, it is important to consider the possibility of non-covalent interactions with the protein of interest, particularly when studying ion channels. physiology.orgnih.gov These non-covalent interactions can sometimes mimic the effects of covalent modification, leading to misinterpretation of experimental results.

For example, a charged molecule like MTSEA-Chloride could electrostatically interact with charged residues within the pore of an ion channel, leading to a change in conductance that is independent of any covalent bond formation. physiology.orgresearchgate.net Similarly, the reagent could bind to a regulatory site on the channel, allosterically modulating its function. escholarship.org

To distinguish between covalent modification and non-covalent effects, several experimental controls can be implemented:

Reversibility: Covalent modification by MTSEA-Chloride is typically reversible by the application of a reducing agent like dithiothreitol (B142953) (DTT), which breaks the disulfide bond. ttuhsc.edunih.govnih.gov In contrast, non-covalent interactions are generally expected to be readily reversible upon washout of the compound without the need for a reducing agent. nih.gov

Cysteine Mutagenesis: A crucial control is to perform the experiment on a cysteine-less mutant of the protein. nih.gov If the observed effect of MTSEA-Chloride persists in the absence of the target cysteine, it strongly suggests a non-covalent mechanism.

Comparison with Analogs: Comparing the effects of MTSEA-Chloride with other MTS reagents of different charge and size can provide insights. physiology.orgresearchgate.netresearchgate.net If the effect is specific to MTSEA-Chloride and not observed with other reagents that are also capable of modifying cysteines, it may point towards a specific non-covalent interaction.

Challenges Posed by Endogenous and Post-Translationally Modified Cysteines

The specificity of MTSEA-Chloride for the engineered cysteine of interest can be compromised by the presence of other reactive cysteines within the protein or on other proteins in the experimental system. interchim.frresearchgate.net These can include endogenous cysteines that are naturally present in the protein of interest or other proteins, as well as cysteines that have undergone post-translational modifications. mdpi.comnih.gov

Non-specific modification of cysteines other than the intended target can lead to confounding results and misinterpretation of the protein's structure and function. interchim.frresearchgate.net Several strategies can be employed to minimize non-specific reactivity:

Site-Directed Mutagenesis: If the protein of interest contains endogenous cysteines that are accessible to MTSEA-Chloride, they can be mutated to a non-reactive amino acid, such as serine or alanine, to create a "cysteine-less" background for the introduction of the target cysteine. researchgate.net

Blocking Agents: Prior to the application of MTSEA-Chloride, the system can be treated with a membrane-permeable, irreversible sulfhydryl-modifying reagent, such as N-ethylmaleimide (NEM), to block all accessible cysteines. researchgate.net After washing out the NEM, the target cysteine can then be introduced and probed with MTSEA-Chloride.

Controlling Reaction Conditions: The reactivity of MTSEA-Chloride can be modulated by adjusting the pH and temperature of the reaction. nih.gov Lowering the pH can decrease the reactivity of sulfhydryl groups, potentially allowing for more selective modification of a highly accessible target cysteine.

The presence of post-translationally modified cysteines, such as those that are glutathionylated or involved in disulfide bonds, can also present challenges. mdpi.comnih.govnih.gov These modifications can render the cysteine unreactive to MTSEA-Chloride or alter the accessibility of nearby residues. nih.gov It is therefore important to consider the potential for such modifications and, if necessary, to treat the protein with reducing agents to break any existing disulfide bonds prior to the experiment. nih.gov

Addressing Intramolecular Disulfide Formation and Other Post-Translational Modifiers

The utility of 2-aminoethyl methanethiosulfonate (MTSEA-Chloride) as a tool in protein chemistry is fundamentally dependent on the accessibility of free sulfhydryl groups on cysteine residues. Consequently, the presence of intramolecular disulfide bonds and other post-translational modifications (PTMs) represents a critical consideration in experimental design. These modifications can directly influence the reactivity of target cysteines, and failure to account for them can lead to misinterpretation of experimental data.

Intramolecular Disulfide Bonds

Intramolecular disulfide bonds, formed by the oxidation of two cysteine residues within the same polypeptide chain, play a crucial role in stabilizing the tertiary structure of many proteins. The formation of such a bond renders the participating cysteine thiols unavailable for reaction with MTSEA-Chloride. Therefore, the disulfide bonding status of a target protein is a primary determinant of the outcome of a labeling experiment.

Researchers must consider the following:

Pre-existing Disulfides: If a target cysteine is part of a native disulfide bridge, it will not be modified by MTSEA-Chloride under non-reducing conditions. This can be used advantageously to selectively label only the unpaired cysteine residues in a protein.

Probing Disulfide Bonds: Conversely, MTSEA-Chloride can be used in conjunction with reducing agents to probe the structure of disulfide-bonded proteins. By comparing the modification pattern before and after the application of a reducing agent like dithiothreitol (DTT), researchers can infer which cysteines were originally involved in disulfide linkages.

Non-native Disulfides: During protein expression, purification, or handling, non-native disulfide bonds can form, which may involve cysteine residues that are intended for labeling. It is often necessary to include a mild reduction step prior to MTSEA-Chloride application to ensure that the target thiols are available for reaction.

The following table outlines experimental strategies related to intramolecular disulfide bonds when using MTSEA-Chloride.

| Experimental Goal | Protein State | Strategy with MTSEA-Chloride | Expected Outcome |

| Map accessible free thiols | Native protein with potential disulfide bonds | Apply MTSEA-Chloride directly under non-reducing conditions. | Only cysteines with free sulfhydryl groups will be modified. |

| Identify cysteines in disulfide bonds | Native protein with potential disulfide bonds | 1. Treat one sample with MTSEA-Chloride. 2. Treat a second sample with a reducing agent (e.g., DTT) first, remove the reducing agent, then apply MTSEA-Chloride. | Cysteines modified only in the second sample were likely part of a disulfide bond. |

| Ensure modification of a target cysteine | Protein of unknown or mixed oxidation state | Pre-treat the protein with a reducing agent to break all disulfide bonds, then apply MTSEA-Chloride. | All accessible cysteines, including those previously oxidized, will be modified. |

Other Post-Translational Modifications

Beyond disulfide formation, a variety of other PTMs can influence the outcome of an MTSEA-Chloride experiment. These modifications can alter the local environment of a cysteine residue, affecting its accessibility and reactivity.

Steric Hindrance: Bulky PTMs such as glycosylation or ubiquitination in the vicinity of a target cysteine can physically block the approach of the MTSEA-Chloride molecule, preventing or slowing the reaction rate.

Electrostatic Interactions: PTMs like phosphorylation add negative charges near a cysteine residue. This can electrostatically repel or attract the positively charged MTSEA-Chloride, thereby modulating its effective local concentration and reactivity.

Furthermore, the application of MTSEA-Chloride is itself a form of targeted, artificial post-translational modification. This is a powerful technique used to investigate the functional role of specific residues. By introducing a positive charge and specific steric bulk at a cysteine site, researchers can mimic or probe the effects of natural PTMs. A comprehensive study on the mechanosensitive channel of large conductance (MscL) demonstrated this approach by systematically replacing residues with cysteine and then modifying them with various sulfhydryl-reacting probes, including MTS reagents, to assess the functional impact of altering charge or hydrophobicity at each position. nih.gov

The table below summarizes the potential influence of common PTMs on MTSEA-Chloride labeling.

| Post-Translational Modification | Potential Effect on Cysteine Reactivity | Impact on MTSEA-Chloride Experiment |

| Phosphorylation | Adds negative charge; may cause conformational changes. | Can enhance or inhibit MTSEA-Chloride binding through electrostatic interactions. |

| Glycosylation (N-linked or O-linked) | Adds bulky, hydrophilic sugar moieties. | Can cause steric hindrance, blocking access of MTSEA-Chloride to the target thiol. |

| Ubiquitination | Attaches a large (8.5 kDa) protein moiety. | Likely to cause significant steric hindrance, preventing modification of nearby cysteines. |

| S-nitrosylation | Covalent attachment of a nitric oxide group to the thiol. | Blocks the thiol group, preventing any reaction with MTSEA-Chloride. |

| Palmitoylation | Attachment of a 16-carbon fatty acid. | Increases local hydrophobicity and may sequester the cysteine in a membrane or hydrophobic pocket, altering accessibility. |

V. Advanced Methodologies and Future Research Trajectories

Integration of MTSEA-Chloride Probing with Cryo-Electron Microscopy (Cryo-EM) for Structural Refinement

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and dynamic macromolecular complexes in near-native states. The combination of MTSEA-Chloride labeling with Cryo-EM offers a powerful approach to trap and visualize specific conformational states of proteins, thereby refining structural models and providing deeper insights into their mechanisms.

The core principle of this integrated approach lies in the ability of MTSEA-Chloride to covalently modify strategically placed cysteine residues, often locking a protein in a particular functional state (e.g., open, closed, or inactivated). By preparing samples of the protein in the presence and absence of MTSEA-Chloride, or by targeting cysteines that are only accessible in a specific conformation, researchers can obtain homogenous populations of the protein in the desired state for Cryo-EM analysis. This is particularly valuable for studying dynamic proteins like ion channels, where capturing transient states is crucial for understanding their gating mechanisms.

Detailed Research Findings:

Recent studies on various ion channels, while not all explicitly using MTSEA-Chloride, have demonstrated the power of chemical modification in conjunction with Cryo-EM. For instance, the structures of chloride channels have been solved using Cryo-EM, revealing the intricate architecture of the ion permeation pathway. nih.gov The insights gained from such studies provide a structural framework for interpreting data from MTSEA-Chloride accessibility experiments. By mapping the positions of reactive cysteines onto a high-resolution Cryo-EM structure, the conformational changes associated with channel gating can be elucidated with greater precision.

For example, if MTSEA-Chloride modification of a cysteine introduced in a closed state prevents channel opening, a Cryo-EM structure of the modified protein would provide a detailed snapshot of that closed conformation. Conversely, if a cysteine is only accessible to MTSEA-Chloride in the open state, the modified protein structure would represent the open conformation. This approach allows for a direct correlation between the functional effects of cysteine modification and the underlying structural changes.

| Methodology | Application in Structural Refinement | Potential Insights |

| State-dependent MTSEA-Chloride labeling | Trapping and purification of specific protein conformational states (e.g., open vs. closed ion channels). | High-resolution visualization of functional states; understanding of gating mechanisms. |

| Accessibility mapping on Cryo-EM structures | Correlating the accessibility of engineered cysteines to MTSEA-Chloride with their location in a 3D structure. | Validation of structural models; identification of dynamic regions and cryptic pockets. |

| Differential imaging | Comparing Cryo-EM maps of unmodified and MTSEA-Chloride-modified proteins. | Direct visualization of localized conformational changes induced by the modification. |

Combined Approaches with Computational Simulations for Mechanistic Insights

The integration of experimental data from MTSEA-Chloride probing with computational simulations, particularly molecular dynamics (MD) simulations, provides a powerful synergy for elucidating the molecular mechanisms of protein function. While MTSEA-Chloride experiments can identify accessible residues and report on the functional consequences of their modification, MD simulations can offer a dynamic, atomistic view of how these modifications influence protein structure and behavior over time.

MD simulations can be used to model the covalent attachment of the MTSEA-Chloride adduct to a cysteine residue within a protein structure. By comparing simulations of the wild-type and the modified protein, researchers can investigate changes in local and global protein dynamics, alterations in water and ion accessibility, and perturbations in key inter-residue interactions. This computational approach can help to rationalize the experimental observations and provide a more detailed mechanistic hypothesis.

Detailed Research Findings:

While direct MD simulations of MTSEA-Chloride modified proteins are an emerging area, the broader field of simulating post-translationally modified proteins has established a strong foundation for this approach. nih.gov For instance, simulations have been instrumental in understanding how the addition of chemical groups can alter the conformational landscape of a protein. In the context of ion channels, MD simulations have been used to study the permeation of ions and water through the pore, and how these processes are affected by changes in the pore lining. researchgate.net

By incorporating the structural constraints derived from MTSEA-Chloride accessibility data, MD simulations can be made more accurate and predictive. For example, if an experiment shows that modification of a specific cysteine residue locks a channel in a closed state, simulations can be used to explore the energetic and structural reasons for this stabilization. This could involve the formation of new hydrogen bonds, steric hindrance that prevents a necessary conformational change, or altered electrostatic interactions within the pore. One study on the KCa3.1 channel used MTSEA to probe the accessibility of a cysteine in the central cavity in the closed state, providing structural constraints for understanding the gating mechanism. researchgate.net

| Simulation Type | Application with MTSEA-Chloride Data | Mechanistic Insights Gained |

| All-atom MD | Modeling the covalent modification of a cysteine and simulating the protein's subsequent dynamics. | Understanding how the modification alters local structure, solvent accessibility, and protein motion. |

| Steered MD | Simulating the process of a conformational change (e.g., channel opening) in both the modified and unmodified protein. | Quantifying the energetic barrier to conformational changes and how it is affected by the modification. |

| Free energy calculations | Calculating the binding free energy of ions or ligands to the modified versus the unmodified protein. | Explaining changes in ion selectivity or ligand affinity observed experimentally. |

Development of Advanced MTSEA-Chloride Variants with Enhanced Specificity or Reporter Functionality

The versatility of the methanethiosulfonate (B1239399) reactive group has spurred the development of a wide range of MTS reagents with different chemical properties and functionalities beyond the simple ethylammonium (B1618946) group of MTSEA. These advanced variants are designed to provide more sophisticated tools for probing protein structure and function, with enhanced specificity or built-in reporter capabilities.

These variants can be broadly categorized based on the nature of the group attached to the MTS moiety. This includes reagents with different sizes, charges, and hydrophobicities, which can be used to probe the steric and electrostatic environment of a cysteine residue with greater resolution. More advanced variants incorporate reporter groups such as fluorophores or biotin (B1667282), enabling new types of experimental readouts.

Detailed Research Findings:

The development of biotinylated MTS reagents, such as MTSEA-biotin, has been particularly impactful. interchim.fr Biotin's high affinity for streptavidin allows for the selective purification of modified proteins and their binding partners. thermofisher.comthermofisher.com This has been exploited in "label transfer" methods to identify interacting proteins. In such an experiment, a bait protein with an engineered cysteine is labeled with a trifunctional reagent containing an MTS group, a photoactivatable crosslinker, and a biotin tag. thermofisher.com Upon interaction with a prey protein and photoactivation, the biotin tag is transferred to the prey, allowing for its subsequent identification. thermofisher.com

Another important area of development is the synthesis of fluorescently labeled MTS reagents. ttuhsc.edu These reagents covalently attach a fluorescent dye to a cysteine residue, enabling the study of protein conformational changes using fluorescence spectroscopy techniques like Förster resonance energy transfer (FRET). By labeling two different sites on a protein with a FRET donor and acceptor pair, changes in the distance between these sites can be monitored in real-time. This provides a dynamic readout of protein motion that is complementary to the static pictures provided by structural methods.

| MTSEA Variant | Functionality | Application |

| MTSEA-Biotin | Covalently attaches a biotin tag to a cysteine residue. | Affinity purification of labeled proteins; identification of protein-protein interactions. interchim.frthermofisher.com |

| Fluorescent MTS Reagents | Covalently attaches a fluorophore to a cysteine residue. | Real-time monitoring of conformational changes via fluorescence spectroscopy (e.g., FRET). ttuhsc.edu |

| Spin-labeled MTS Reagents | Introduces a paramagnetic spin label for electron paramagnetic resonance (EPR) spectroscopy. | Measuring distances and dynamics in proteins. |

| Photo-activatable MTS Reagents | Allows for light-induced crosslinking to nearby molecules. | Mapping protein-protein and protein-lipid interactions. thermofisher.com |

High-Throughput Screening Applications for Protein Functionality and Interaction Profiling

The rapid and specific reaction of MTSEA-Chloride with cysteine residues makes it a valuable tool for developing high-throughput screening (HTS) assays to identify modulators of protein function. This is particularly relevant for drug discovery targeting proteins like ion channels, where changes in activity can be readily detected. By engineering a cysteine residue at a functionally important site, MTSEA-Chloride can be used as a tool to modulate the protein's activity, and this modulation can be used as the basis for a screening assay.

The general principle involves creating a cell line that expresses the cysteine-mutant target protein. The assay then measures a functional output of the protein, such as ion flux or changes in membrane potential, often using fluorescent reporters. In a primary screen, a large library of compounds can be tested for their ability to alter the protein's activity. In a secondary screen, compounds of interest can be further characterized by testing their ability to protect the engineered cysteine from modification by MTSEA-Chloride. If a compound binds near the cysteine, it may sterically hinder the reaction with MTSEA-Chloride, thus providing information about its binding site.

Detailed Research Findings:

Fluorescence-based HTS assays are well-suited for studying ion channels. jenabioscience.com For example, assays using voltage-sensitive dyes can report on changes in membrane potential that result from the opening or closing of ion channels. Similarly, ion-sensitive fluorescent indicators can directly measure the flux of ions like chloride through a channel. A fluorescence-based HTS model for chloride channel blockers has been successfully developed and validated using a cell line expressing a yellow fluorescent protein (YFP) that is sensitive to chloride concentration. jenabioscience.com

In such a system, a cysteine mutant of a chloride channel could be expressed, and its activity modulated by MTSEA-Chloride. A screen could then be designed to identify compounds that either mimic or reverse the effect of MTSEA-Chloride modification. Furthermore, the rate of MTSEA-Chloride modification can be used as a sensitive reporter of the conformational state of the protein. A compound that stabilizes a state in which the cysteine is inaccessible would slow the rate of modification, a change that can be detected in a high-throughput format. This "protection assay" approach can be a powerful method for identifying and characterizing allosteric modulators of protein function.

| HTS Assay Principle | Role of MTSEA-Chloride | Potential Discoveries |

| Functional Modulation | Used as a tool to specifically activate or inhibit a cysteine-mutant protein, providing a robust signal for the assay. | Identification of compounds that mimic or reverse the effect of the modification. |

| Cysteine Protection Assay | Used to probe the accessibility of an engineered cysteine in the presence of test compounds. | Identification of compounds that bind near the cysteine and allosterically modulate protein function. |

| State-dependent Labeling | The rate of reaction with MTSEA-Chloride is used as a readout of the protein's conformational equilibrium. | Identification of compounds that stabilize specific functional states of the protein. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.